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Introduction

This document provides a technical overview of Revolution Medicines' novel class of tri-

complex inhibitors designed to target the active, GTP-bound state of RAS (RAS(ON)) in

cancers driven by KRAS mutations. While the query specified RMC-3943, publicly available

information focuses on other compounds from this platform, notably RMC-9805 (zoldonrasib), a

KRAS G12D-selective inhibitor, and RMC-6236 (daraxonrasib), a pan-RAS multi-selective

inhibitor. This guide will focus on the mechanism of action and available data for these

pioneering molecules.

Revolution Medicines has developed a unique approach to drugging RAS by designing small

molecules that form a ternary complex with an abundant intracellular chaperone protein,

cyclophilin A (CypA), and the active form of RAS.[1] This tri-complex sterically hinders the

interaction of RAS(ON) with its downstream effectors, thereby inhibiting oncogenic signaling.[1]

This strategy has led to the development of both mutant-selective and multi-selective inhibitors

with promising anti-tumor activity in preclinical and clinical settings.[1][2]

Mechanism of Action: The Tri-Complex Approach
The core of this therapeutic strategy is a novel mechanism that involves hijacking the cellular

machinery to inhibit RAS signaling. The small molecule inhibitors are designed to first bind non-

covalently to cyclophilin A.[1] This binary complex then presents a new binding surface that

selectively recognizes and engages the active RAS(ON) protein. The resulting stable tri-

complex of inhibitor-CypA-RAS(ON) effectively blocks the effector-binding domain of RAS,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12411545?utm_src=pdf-interest
https://www.benchchem.com/product/b12411545?utm_src=pdf-body
https://m.youtube.com/watch?v=bU3IwuDJx24
https://m.youtube.com/watch?v=bU3IwuDJx24
https://m.youtube.com/watch?v=bU3IwuDJx24
https://drughunter.com/molecule/rmc-6291
https://m.youtube.com/watch?v=bU3IwuDJx24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


preventing it from activating downstream pathways such as the MAPK (RAF-MEK-ERK) and

PI3K-AKT cascades.

Tri-Complex Formation & RAS Inhibition
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Caption: Mechanism of action for tri-complex RAS(ON) inhibitors.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

Revolution Medicines' RAS(ON) inhibitors.

Table 1: Preclinical Activity of RAS(ON) Inhibitors
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Compound Target
Model
System

Efficacy
Metric

Value Reference

MRTX1133¹ KRAS G12D

KRAS G12D

Organoids

(Appendiceal

Cancer)

IC50 4.1 nM [3]

MRTX1133¹ KRAS G12V

KRAS G12V

Organoids

(Appendiceal

Cancer)

IC50 1.8 µM [3]

RMC-6236
Pan-RAS

(G12D)

KRAS G12D

Organoids

(Appendiceal

Cancer)

IC50 4.4 nM [3]

RMC-6236
Pan-RAS

(G12V)

KRAS G12V

Organoids

(Appendiceal

Cancer)

IC50 0.5 nM [3]

MRTX1133¹ KRAS G12D

Orthotopic

KRAS G12D

PDX

(Appendiceal

Cancer)

Fold Change

in Tumor

Volume (4

wks)

1.15 (vs. 2.39

for control)
[3]

¹Note: MRTX1133 is a KRAS G12D inhibitor from Mirati Therapeutics, included here for

comparative context from a study that also evaluated RMC-6236.[3][4][5]

Table 2: Clinical Activity of RMC-9805 (Zoldonrasib) in
KRAS G12D-Mutant NSCLC
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Clinical
Trial Phase

Number of
Patients

Prior
Treatment

Efficacy
Metric

Result Reference

Phase 1 18

Chemotherap

y,

Immunothera

py, or both

Tumor

Shrinkage

(Substantial)

61% (11 of

18)
[6]

Experimental Protocols
Detailed experimental protocols are proprietary; however, published abstracts and articles

provide insight into the methodologies used to evaluate these compounds.

In Vitro Potency and Selectivity Assays
Organoid Viability Assays: Patient-derived or cell line-derived organoids are cultured in

Matrigel. To determine IC50 values, organoids are treated with a dose-response range of the

inhibitor (e.g., RMC-6236) for a specified period (e.g., 6 days). Cell viability is typically

measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.[3]

Apoptosis Assays: To confirm the mechanism of cell death, treated organoids or cell lines

can be assayed for markers of apoptosis. For instance, Caspase-3/7 activity can be

measured using a luminogenic substrate-based assay (e.g., Caspase-Glo 3/7). A significant

increase in luminescence indicates induction of apoptosis.[3]

In Vivo Tumor Growth Inhibition Studies
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor

fragments from a patient with a specific KRAS mutation (e.g., G12D) into

immunocompromised mice. Once tumors are established, mice are randomized into

treatment and control groups. The inhibitor (e.g., MRTX1133) is administered, often via

intraperitoneal (IP) injection.[3]

Tumor Volume Assessment: Tumor volumes are monitored over time. Non-invasive imaging

techniques like Magnetic Resonance Imaging (MRI) can be used to measure tumor volume

at baseline and at specified time points (e.g., 4 weeks) to calculate fold change.[3]
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Pharmacodynamic (PD) Marker Analysis: To confirm target engagement and pathway

inhibition in vivo, tumor tissues are collected post-treatment. Western blotting or reverse

phase protein array (RPPA) can be used to analyze the phosphorylation status of key

downstream signaling proteins, such as pMEK and pERK. A reduction in these markers

indicates successful inhibition of the RAS-MEK-ERK pathway.[3]

Clinical Trial Design (RMC-9805 Phase 1/1b)
Study Title: A Phase 1/1b, Multicenter, Open-Label Study of RMC-9805 in Participants With

Advanced KRAS G12D-Mutant Solid Tumors (NCT06040541).[7][8]

Objectives: The primary endpoints are to evaluate the safety and tolerability of RMC-9805

and determine the recommended Phase 2 dose. Secondary endpoints include assessing

preliminary clinical activity (e.g., overall response rate, duration of response).[8]

Patient Population: Patients with pathologically documented, locally advanced or metastatic

solid tumors harboring a KRAS G12D mutation who have progressed on or been intolerant

to prior standard therapy.[7][8]

Study Design: The trial consists of two parts: a dose-escalation phase (Part 1) to identify

dose-limiting toxicities and a dose-expansion phase (Part 2) to further evaluate safety and

clinical activity in specific tumor types.[7]

Signaling Pathways and Experimental Workflows
KRAS Signaling and Point of Inhibition
The diagram below illustrates the canonical RAS signaling pathway and the point at which tri-

complex inhibitors intervene.
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Caption: KRAS signaling pathway and the inhibitory action of tri-complexes.
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Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical assessment of a RAS(ON)

inhibitor.
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Preclinical Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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